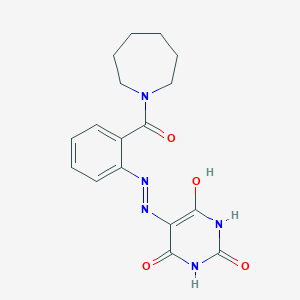![molecular formula C20H23BrN2O3 B407894 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(4-METHOXYBENZOYL)PIPERAZINE](/img/structure/B407894.png)
1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(4-METHOXYBENZOYL)PIPERAZINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(4-METHOXYBENZOYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a brominated methoxybenzyl group and a methoxyphenyl methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(4-METHOXYBENZOYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the brominated methoxybenzyl precursor. This can be achieved through bromination of 2-methoxybenzyl alcohol using bromine in the presence of a suitable catalyst. The resulting brominated product is then reacted with piperazine under controlled conditions to form the intermediate compound. Finally, the intermediate is coupled with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the bromination step, as well as advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(4-METHOXYBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 4-(5-bromo-2-methoxybenzyl)piperazin-1-yl]-4-methoxybenzoic acid.
Reduction: Formation of [4-(5-bromo-2-methoxybenzyl)piperazin-1-yl]-4-methoxyphenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(4-METHOXYBENZOYL)PIPERAZINE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of piperazine derivatives with biological targets. Its brominated moiety allows for easy detection and quantification in biological assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(4-METHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with various biological targets, while the brominated methoxybenzyl group may enhance binding affinity and specificity. The methoxyphenyl methanone moiety can modulate the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenethylamine: A simpler compound with a methoxy group and an ethylamine side chain.
4-Methoxybenzyl chloride: A related compound with a methoxy group and a benzyl chloride moiety.
4-Methoxyphenylacetonitrile: A compound with a methoxy group and an acetonitrile side chain.
Uniqueness
1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(4-METHOXYBENZOYL)PIPERAZINE is unique due to its combination of a piperazine ring, a brominated methoxybenzyl group, and a methoxyphenyl methanone moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds.
Propiedades
Fórmula molecular |
C20H23BrN2O3 |
|---|---|
Peso molecular |
419.3g/mol |
Nombre IUPAC |
[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H23BrN2O3/c1-25-18-6-3-15(4-7-18)20(24)23-11-9-22(10-12-23)14-16-13-17(21)5-8-19(16)26-2/h3-8,13H,9-12,14H2,1-2H3 |
Clave InChI |
IAYKONKXZFFLQX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


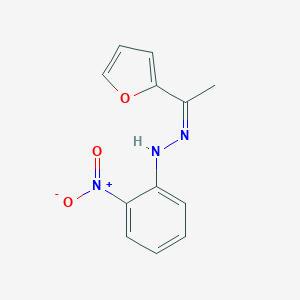
![2,2'-{acridine-3,6-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)](/img/structure/B407813.png)
![4-chloro-N-[4-(diethylamino)benzylidene]-3-nitroaniline](/img/structure/B407816.png)
![1-[2-Isopropyl-4-(1-{5-isopropyl-4-[(4-methoxy-4-oxobutanoyl)oxy]-2-methylphenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-5-methylphenyl] 4-methyl succinate](/img/structure/B407817.png)
![1-{[(3-Chloro-2-methylphenyl)imino]methyl}-2-naphthol](/img/structure/B407822.png)
![3-{[(4-Ethoxyphenyl)imino]methyl}-1,2-benzenediol](/img/structure/B407823.png)
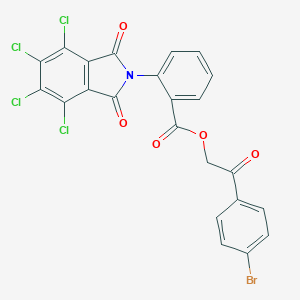
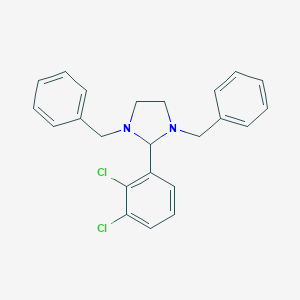

![N-[(2-cyanospiro[4H-naphthalene-3,1'-cyclopentane]-1-yl)carbamothioyl]benzamide](/img/structure/B407830.png)
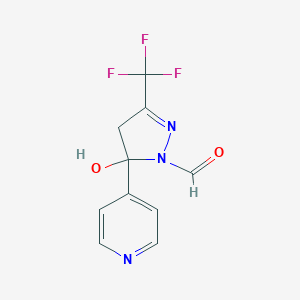
![N'-[(4-chlorophenoxy)acetyl]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B407833.png)
![5-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B407835.png)
